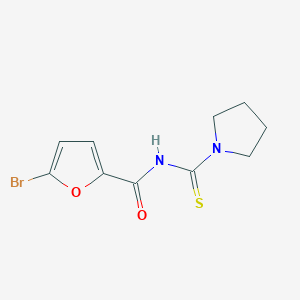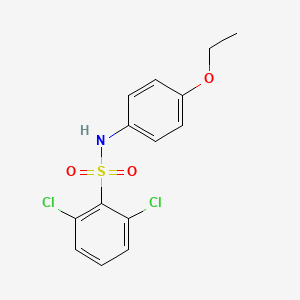![molecular formula C14H9ClF3NO2 B5776752 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, also known as CTFA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates multiple signaling pathways in cells. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, DNA repair, and transcriptional regulation. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for therapeutic applications. However, there are some limitations to using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide in lab experiments. Its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its pharmacokinetics and pharmacodynamics are not well understood, which can make it difficult to optimize dosing regimens.
Orientations Futures
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacological properties, such as increased solubility and better bioavailability. Another area of interest is the identification of new targets of CK2 inhibition, which could lead to the discovery of new therapeutic applications for N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, which could help optimize dosing regimens for therapeutic use.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-(2-furyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and the yield is approximately 50%.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancers. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-5-12(11(8-9)14(16,17)18)19-13(20)6-4-10-2-1-7-21-10/h1-8H,(H,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPBUHTBKBQNU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)


![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)


![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
